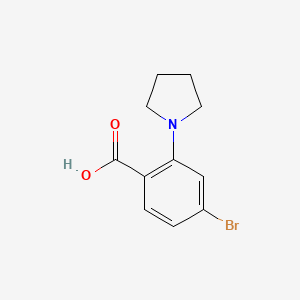
Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a chlorosulfonyl group, a fluorine atom, and a methyl group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate typically involves the chlorosulfonylation of the corresponding methyl benzoate derivative. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain a high-purity final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a hydroxyl group.
Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl chlorides.
Reduction: Hydroxylated derivatives.
Substitution: Amines or alcohols substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways. Medicine: It is utilized in the development of new drugs, particularly those targeting specific biological pathways. Industry: It finds applications in the production of polymers and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3-(chlorosulfonyl)propanoate: A related compound with a shorter carbon chain.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A compound with a thiophene ring instead of a benzene ring.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its similar compounds. This makes it particularly useful in specialized applications where these properties are required.
Propiedades
IUPAC Name |
methyl 3-chlorosulfonyl-5-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-5-7(11)3-6(9(12)15-2)4-8(5)16(10,13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJSANSVQDDQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
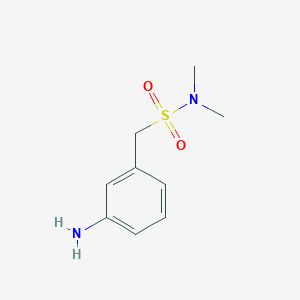
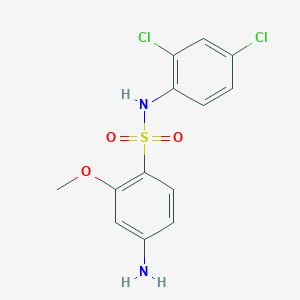
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
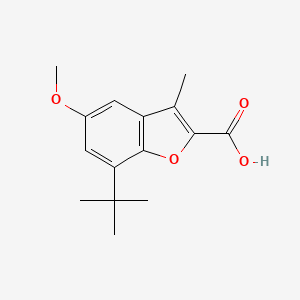
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
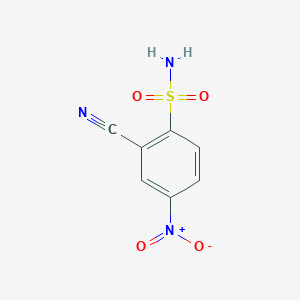
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
